molecular formula C18H30O3 B163628 9-OxoODE CAS No. 54232-59-6

9-OxoODE

Cat. No. B163628
CAS RN: 54232-59-6
M. Wt: 294.4 g/mol
InChI Key: LUZSWWYKKLTDHU-ZJHFMPGASA-N
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Description

9-OxoODE, also known as 9-KODE or (10E,12Z)9-oxoode, belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .


Synthesis Analysis

9-OxoODE results from the oxidation of the allylic hydroxyl of either 9(S)- or 9®-HODE . Rabbit reticulocyte plasma and mitochondrial membranes contain both 9- and 13-oxoODEs, representing about 2% of the total linoleate residues in the membranes . Most of these oxidized linoleate residues are esterified to membrane lipids .


Molecular Structure Analysis

The molecular formula of 9-OxoODE is C18H30O3 . The average mass is 294.429 Da and the monoisotopic mass is 294.219482 Da . The ChemSpider ID is 21467275 .


Physical And Chemical Properties Analysis

9-OxoODE has a density of 1.0±0.1 g/cm3, a boiling point of 449.2±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . Its enthalpy of vaporization is 77.6±6.0 kJ/mol and its flash point is 239.6±20.5 °C . The index of refraction is 1.484 and the molar refractivity is 87.2±0.3 cm3 .

properties

IUPAC Name

(10E,12Z)-9-oxooctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZSWWYKKLTDHU-ZJHFMPGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-OxoODE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004669
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9-OxoODE

CAS RN

54232-59-6
Record name 9-Oxo-10E,12Z-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54232-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
497
Citations
SA Mattmiller, BA Carlson, JC Gandy… - The Journal of nutritional …, 2014 - Elsevier
… acid-derived 9-​oxo-octadecadienoic acid (9-oxoODE). Treating RAW 264.7 macrophages with LXA 4 or 9-oxoODE diminished oxidant-induced macrophage inflammatory response as …
Number of citations: 41 www.sciencedirect.com
R Wysoczanski, A Kendall, M Motwani… - Journal of Crohn's …, 2017 - academic.oup.com
… were co-incubated with EC, in the presence of increasing concentrations of either 9-OxoODE or 13-OxoODE. 9-OxoODE led to a dose-dependent suppression of both TNF-α (p=0.0001) …
Number of citations: 2 academic.oup.com
E Waddington, K Sienuarine, I Puddey, K Croft - Analytical biochemistry, 2001 - Elsevier
… compounds and suggest that 9-oxoODE is the predominant … the oxo-compounds, in particular 9-oxoODE, may provide an … (13), the HODEs, 9-oxoODE, and 11-HETE were still major …
Number of citations: 95 www.sciencedirect.com
ZX Yuan, SI Rapoport, SJ Soldin… - Biomedical …, 2013 - Wiley Online Library
… ions at m/z 185.1178 for 9-oxoODE and 113.0966 for 13-oxoODE … The minor fragment ions of 9-oxoODE at m/z 125.0967 resulted … The MS/MS spectra of endogenous 9-oxoODE and 13-…
J Han, A Zeng, Z Hou, Y Xu, H Zhao… - American Journal of …, 2022 - ncbi.nlm.nih.gov
… 9,10-12,13-Diepoxyoctadecanoate and 9-OxoODE belong to linoleic acid metabolism. Lipid … , such as 9-OxoODE [34]. We also identified the enrichment of 9-OxoODE in the fecal and …
Number of citations: 2 www.ncbi.nlm.nih.gov
F da Costa Souza, ACG Grodzki, RK Morgan… - Neurochemistry …, 2023 - Elsevier
… or 50 nM of 9-OxoODE significantly decreased total dendritic … were decreased only by exposure to 9-OxoODE at 1 or 5 nM. … Female cortical neurons were affected only by 9-OxoODE at …
Number of citations: 2 www.sciencedirect.com
GA Contreras, J De Koster, J de Souza, J Laguna… - Journal of dairy …, 2020 - Elsevier
… In this study, the 9-HODE:9-oxoODE ratio was not affected by time, treatment, or their interaction (Table 1). As for the 13-HODE:13-oxoODE ratio, there was an effect of time and its …
Number of citations: 14 www.sciencedirect.com
MA Van Name, M Savoye, JM Chick… - The Journal of …, 2020 - academic.oup.com
… For measures of plasma OXLAM concentrations, there was a significant progressive decline in 9-HODE, 13-HODE, and 9-oxoODE concentrations in the cohort over the 12-wk …
Number of citations: 46 academic.oup.com
KN Sander - 2016 - eprints.nottingham.ac.uk
… These were putatively identified as 12,13-epoxy-9-oxoODE, methionine sulfoxide, guanidoacetic acid, uric acid, p-cresol sulfate, hydroxyhexacosanoic acid as well as the bile acid …
Number of citations: 2 eprints.nottingham.ac.uk
R Wysoczanski, AC Kendall, M Motwani, R Vega… - bioRxiv, 2019 - biorxiv.org
… Our findings suggest that, by also promoting formation of 9-OxoODE and 13-OxoODE in UC, 5ASA exerts additional immunomodulatory effects through PPARγ. This provides a …
Number of citations: 3 www.biorxiv.org

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